2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid
Description
Properties
CAS No. |
113763-72-7 |
|---|---|
Molecular Formula |
C14H14N2O5 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-methylbenzoic acid |
InChI |
InChI=1S/C14H14N2O5/c1-8-5-4-6-9(12(8)13(17)18)21-14-15-10(19-2)7-11(16-14)20-3/h4-7H,1-3H3,(H,17,18) |
InChI Key |
TWWUBQGYUYOWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid typically involves multiple steps. One common method starts with the preparation of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . This intermediate is then reacted with 6-methylbenzoic acid under specific conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents and optimized reaction conditions is crucial to ensure high yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially creating new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar ALS-Inhibiting Compounds
The following table and analysis compare 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid with structurally and functionally related herbicides:
IC₅₀ values represent half-maximal inhibitory concentrations for ALS enzyme activity in *Arabidopsis thaliana assays.
Key Findings:
Structural Variations and Activity :
- The methyl group at the 6-position of the benzoic acid in this compound reduces water solubility compared to bispyribac-sodium but improves soil persistence .
- Sulfonylurea derivatives (e.g., mesosulfuron-methyl, rimsulfuron) exhibit higher potency (lower IC₅₀) due to stronger hydrogen bonding with ALS active sites .
Resistance Profiles: Cross-resistance studies in Poa trivialis (roughstalk bluegrass) show that populations resistant to this compound often exhibit resistance to pyribenzoxim but remain susceptible to imazamox (an imidazolinone herbicide), indicating target-site specificity . Pretreatment with P450 inhibitors (e.g., malathion) reverses resistance to this compound in resistant weed biotypes, confirming metabolic detoxification as a major resistance mechanism .
Environmental Impact: The dimethoxy groups on the pyrimidine ring enhance photostability compared to non-methoxylated analogs, reducing environmental degradation .
Q & A
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Employ co-solvents (e.g., DMSO ≤1%) or solubilizing agents (cyclodextrins). Alternatively, synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability. Dynamic Light Scattering (DLS) confirms nanoparticle formulations for improved delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
